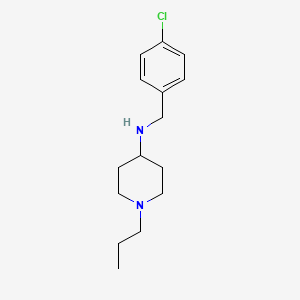![molecular formula C17H25ClN2O2 B5497454 N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5497454.png)
N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a morpholine derivative that has been synthesized through a multistep process. The aim of
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as histone deacetylases and topoisomerases. These enzymes are involved in various cellular processes, including DNA replication, transcription, and repair. By inhibiting their activity, N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide can disrupt these processes and induce cell death.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. In addition, it has been shown to inhibit the growth of Candida albicans by disrupting the integrity of the fungal cell wall.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anticancer, antifungal, and antiviral activity. However, it also has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide. One direction is to further elucidate its mechanism of action. This could lead to the development of more potent and selective derivatives. Another direction is to explore its potential as a therapeutic agent for other diseases, such as fungal infections and viral infections. Finally, it could be used as a tool for studying the role of histone deacetylases and topoisomerases in cellular processes.
Synthesemethoden
The synthesis of N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide involves a multistep process. The first step involves the preparation of 4-chloroaniline, which is then reacted with tert-butyl chloroformate to produce N-tert-butyl-4-chloroaniline. This intermediate is then reacted with morpholine to produce N-(tert-butyl)-3-(4-chlorophenyl)morpholine. Finally, this intermediate is reacted with propanoyl chloride to produce N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide has been studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antiviral properties. In particular, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-17(2,3)19-16(21)8-9-20-10-11-22-15(12-20)13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXWSVMUPXVOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCN1CCOC(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-bromo-4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5497384.png)
![N'-(4-fluorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5497391.png)

![6-{3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl}pyridazin-3(2H)-one](/img/structure/B5497398.png)
![(3R)-1-{2-amino-7-[(2R)-tetrahydrofuran-2-ylcarbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}pyrrolidin-3-ol](/img/structure/B5497417.png)
![4-bromo-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5497429.png)
![N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide]](/img/structure/B5497436.png)
![(3R*,4R*)-1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5497441.png)



![4-[(4-phenyl-1-phthalazinyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5497468.png)